molecular formula C21H16Cl2N2O2 B5968350 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide

2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide

Cat. No.: B5968350
M. Wt: 399.3 g/mol
InChI Key: KAUQZGGRLHSUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer. This compound has been shown to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system (UPS). In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of NEDD8, which is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of the ubiquitin-proteasome system (UPS). This compound selectively binds to and inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound selectively targets cancer cells, leading to cell cycle arrest and apoptosis. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. In addition, this compound has been found to have anti-inflammatory effects, and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide for lab experiments is its selectivity for cancer cells. This allows researchers to target cancer cells specifically, without affecting healthy cells. Another advantage is its ability to enhance the efficacy of other cancer therapies, which may lead to more effective treatments. However, one limitation of this compound for lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide. One area of research is the development of new and more effective cancer therapies that incorporate this compound. Another area of research is the exploration of this compound's anti-inflammatory effects, and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzoyl chloride in the presence of triethylamine to form 2,4-dichloro-N-(4-chlorobenzoyl)benzamide. This intermediate is then reacted with 2-methylbenzoyl chloride and 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield this compound (this compound).

Scientific Research Applications

2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively targets and inhibits the activity of NAE, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

2,4-dichloro-N-[4-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-4-2-3-5-17(13)20(26)24-15-7-9-16(10-8-15)25-21(27)18-11-6-14(22)12-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUQZGGRLHSUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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